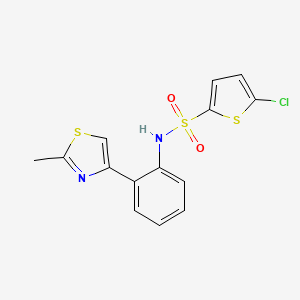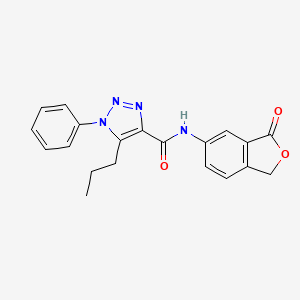![molecular formula C21H16N2OS B2785784 (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-53-3](/img/structure/B2785784.png)
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that is widely used in scientific research. This compound is also known as LY294002, which is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) enzyme. The PI3K enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Therefore, the inhibition of PI3K by LY294002 has significant implications in the field of cancer research.
作用機序
LY294002 inhibits the activity of the PI3K enzyme by binding to its ATP-binding site. This prevents the enzyme from phosphorylating its downstream targets, including AKT and mTOR. The inhibition of PI3K signaling leads to the activation of pro-apoptotic pathways and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have several biochemical and physiological effects. In cancer cells, LY294002 induces apoptosis and inhibits cell proliferation and survival. LY294002 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, LY294002 has been shown to have anti-inflammatory effects in various disease models.
実験室実験の利点と制限
LY294002 has several advantages for lab experiments. It is a potent and selective inhibitor of the PI3K enzyme, which makes it a valuable tool for studying the PI3K signaling pathway. LY294002 is also relatively easy to use and has a low toxicity profile. However, there are some limitations to using LY294002 in lab experiments. Firstly, it is a small molecule inhibitor, which may limit its efficacy in vivo. Secondly, LY294002 has off-target effects on other kinases, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of LY294002 in scientific research. Firstly, there is a need to develop more potent and selective PI3K inhibitors that can be used in vivo. Secondly, there is a need to investigate the role of PI3K in other disease models, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need to investigate the use of LY294002 in combination with other drugs for the treatment of cancer and other diseases.
合成法
The synthesis of LY294002 involves several steps, including the condensation of 2-bromo-5-nitrobenzaldehyde with thiourea to form 2-(5-nitro-2-furyl)thiazolidin-4-one. This compound is then reacted with 3-methoxybenzylamine to form 2-(4-(3-methoxyphenyl)-1,3-thiazol-2-yl)thiazolidin-4-one. The final step involves the reaction of this compound with 2,4-pentadienenitrile to form (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile.
科学的研究の応用
LY294002 has been extensively used in scientific research to investigate the role of PI3K in various cellular processes. This compound has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. LY294002 has also been used to study the mechanism of action of other drugs that target the PI3K pathway.
特性
IUPAC Name |
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-19-12-6-10-17(13-19)20-15-25-21(23-20)18(14-22)11-5-9-16-7-3-2-4-8-16/h2-13,15H,1H3/b9-5+,18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCTLBFDDGZAG-ZYCDCXAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2785706.png)

![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)


![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)
![N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2785715.png)
![5-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2785718.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2785719.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)
![1-Methyl-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2785724.png)